N-({N'-[(E)-[5-Methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzamide
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Overview
Description
N-({N’-[(E)-[5-Methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzamide is a complex organic compound with a unique structure that includes a thiophene ring, a phthalazinone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[5-Methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[5-Methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone group can be reduced to form hydrazine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the hydrazone group can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure suggests potential therapeutic applications, although specific uses are still under investigation.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[5-Methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-diones: These compounds share a similar phthalazinone moiety and have been studied for their biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
N-({N’-[(E)-[5-Methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzamide is unique due to its combination of a thiophene ring, a phthalazinone moiety, and a benzamide group. This unique structure may confer specific properties and activities that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-[(2E)-2-[(5-methyl-2-methylsulfanylthiophen-3-yl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-14-12-16(24(33-2)34-14)13-25-28-23(32)20(26-21(30)15-8-4-3-5-9-15)19-17-10-6-7-11-18(17)22(31)29-27-19/h3-13,20H,1-2H3,(H,26,30)(H,28,32)(H,29,31)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTYXIKHXLFDNC-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)SC)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)SC)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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